methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate
Description
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(25-13-6-10-26-14(13)15(23)24-2)12-5-7-18-16-19-17(20-22(12)16)21-8-3-4-9-21/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGKYQVDFBDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Chemical Reactions Analysis
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule
Scientific Research Applications
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazolo[1,5-a]pyrimidine core and exhibit comparable biological activities.
Imidazole derivatives: These compounds also contain heterocyclic rings and are known for their diverse biological activities
Biological Activity
Methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate (CAS No. 303146-16-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrrol moiety, and a triazolo-pyrimidine system. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. The presence of multiple heterocycles suggests diverse interaction possibilities with biological targets.
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action against cancer cells. These mechanisms include:
- Inhibition of Cell Proliferation : Several studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of various human cancer cell lines. For instance, compounds similar to this compound have shown significant antiproliferative effects against cell lines such as MGC-803, HCT-116, and MCF-7 with IC50 values ranging from 0.24 μM to 13.1 μM depending on the specific structure and substituents .
Anticancer Activity
A detailed evaluation of this compound indicates its potential as an anticancer agent. Below is a summary table comparing its activity with related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Methyl 3-{...} | MGC-803 | 9.47 | ERK signaling pathway inhibition |
| Compound H12 | HCT-116 | 9.58 | Apoptosis induction |
| Compound H12 | MCF-7 | 13.1 | G2/M phase arrest |
The compound has been noted for its ability to induce apoptosis and regulate cell cycle-related proteins in cancer cells .
Other Biological Activities
In addition to anticancer properties, related compounds have shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain structures within this class have been reported to reduce inflammation markers in vitro.
Study on Antiproliferative Effects
A study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated that compounds with similar structural motifs effectively inhibited growth in various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-FU .
Molecular Docking Studies
Molecular docking studies suggest that methyl 3-{...} binds effectively to several protein targets involved in cancer progression. These studies highlight its potential as a lead compound for further development into therapeutic agents targeting specific pathways such as the ERK signaling cascade .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxylate derivatives with triazolo-pyrimidine precursors. Key steps include:
- Coupling reactions : Use of Suzuki-Miyaura or Ullmann coupling to attach the pyrrole-triazolo-pyrimidine moiety to the thiophene backbone .
- Etherification : Alkylation of the hydroxyl group on the triazolo-pyrimidine core with a bromoethyl-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing between C-2 and C-3 positions on thiophene) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry and confirm hydrogen bonding interactions in the triazolo-pyrimidine ring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, as triazolo-pyrimidine derivatives often act as competitive inhibitors .
- Assay design :
- Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .
- Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
- Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to assess potency and selectivity .
Q. How can contradictions in biological activity data across different studies be resolved?
- Methodological Answer :
- Reproducibility checks : Verify purity (>95% by HPLC) and stability (e.g., assess degradation under assay conditions via LC-MS) .
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Structural analogs : Compare activity with related compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the pyrrole (e.g., N-methylation) or thiophene (e.g., ester-to-amide conversion) groups .
- Functional group scanning : Replace the ethoxy linker with methylene or amine spacers to evaluate steric and electronic impacts .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes or hepatocyte models to identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug approaches : Modify the methyl ester to a tert-butyl ester or carbamate to enhance plasma stability .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent responses in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- ANOVA with post-hoc tests : Compare means across multiple analogs or conditions (e.g., Tukey’s test for pairwise comparisons) .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
